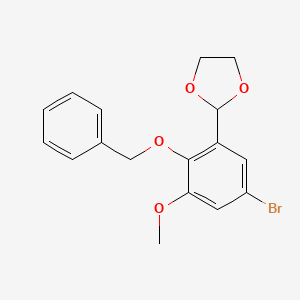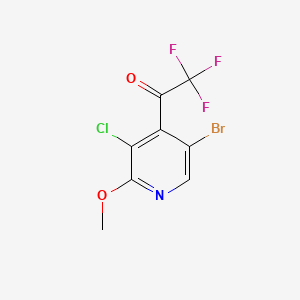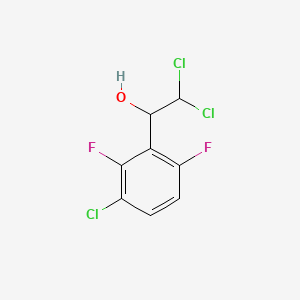
2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene is an organic compound that features a benzene ring substituted with a bromopropoxy group, a fluorine atom, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene typically involves the reaction of 1-fluoro-3-methoxybenzene with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like chloroform or dichloromethane under reflux conditions . The product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the bromine atom or to modify the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds like 2-(3-azidopropoxy)-1-fluoro-3-methoxybenzene.
Oxidation: Products include 2-(3-bromopropoxy)-1-fluoro-3-formylbenzene.
Reduction: Products include 2-(3-propoxy)-1-fluoro-3-methoxybenzene.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene involves its interaction with various molecular targets. The bromopropoxy group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. The fluorine and methoxy groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Bromopropoxy)tetrahydro-2H-pyran: Similar in structure but lacks the fluorine and methoxy groups.
4-(3-Bromopropoxy)-2H-chromen-2-one: Contains a chromenone ring instead of a benzene ring.
1-(3-Bromopropoxy)-2-fluorobenzene: Lacks the methoxy group.
Uniqueness
2-(3-Bromopropoxy)-1-fluoro-3-methoxybenzene is unique due to the presence of both fluorine and methoxy groups on the benzene ring. These substituents can significantly alter the compound’s chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C10H12BrFO2 |
|---|---|
Molekulargewicht |
263.10 g/mol |
IUPAC-Name |
2-(3-bromopropoxy)-1-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C10H12BrFO2/c1-13-9-5-2-4-8(12)10(9)14-7-3-6-11/h2,4-5H,3,6-7H2,1H3 |
InChI-Schlüssel |
PHVLGCOZDZAFBE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)F)OCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14775709.png)




